molecular formula C8H8ClN3 B8181933 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B8181933
M. Wt: 181.62 g/mol
InChI Key: HCFXVZPJCPJOAL-UHFFFAOYSA-N
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Description

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the pyrazolo[4,3-b]pyridine scaffold, a polynitrogen heterocycle known for its diverse biological activity and broad therapeutic potential . Its primary research application is as a key building block in the synthesis of pharmaceutical compounds, particularly in the design and development of potent kinase inhibitors for oncology research . The structure of this scaffold facilitates strong binding to specific enzyme targets, contributing to the selectivity and potency of drug candidates . Researchers also utilize this compound in the exploration of new anti-inflammatory and neuroprotective agents, capitalizing on its favorable pharmacokinetic properties and demonstrated ability to cross biological membranes effectively . Furthermore, the pyrazolo[4,3-b]pyridine core is integral to scaffold modification and structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds . This product is presented with a minimum purity of 95% and must be stored at 2-8°C under an inert atmosphere to preserve its stability . Please Note: This chemical is intended for professional manufacturing and research laboratories only. It is for research use only (RUO) and is strictly not for diagnostic, therapeutic, or consumer use. Orders from non-authorized facilities, including medical offices or residences, will not be fulfilled.

Properties

IUPAC Name

5-chloro-2,7-dimethylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)10-6-4-12(2)11-8(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFXVZPJCPJOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CN(N=C12)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with substituted pyridine derivatives. For example, 2-chloro-3-nitropyridine serves as a key precursor due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions. In one approach, 2-chloro-3-pyridinecarboxaldehyde undergoes cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo[4,3-b]pyridine core.

Reaction Conditions :

  • Solvent: DMF

  • Catalyst: Hydroxylamine hydrochloride

  • Temperature: 60–80°C

  • Yield: 43–85%

Chlorination and Methylation Steps

Post-cyclization, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Methylation at the 2- and 7-positions typically employs methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Key Data :

StepReagentTemperatureYield (%)
CyclizationNH₂OH·HCl60°C71–85
ChlorinationPOCl₃110°C65–78
MethylationCH₃I/K₂CO₃80°C60–70

One-Pot Condensation and Cyclization Strategies

Japp-Klingemann Reaction for Pyrazole Ring Formation

A modified Japp-Klingemann reaction enables the simultaneous formation of the pyrazole and pyridine rings. Arenediazonium tosylates react with β-keto esters derived from 2-chloro-3-nitropyridines, followed by intramolecular cyclization.

Mechanistic Insights :

  • Diazotization : Formation of a diazonium salt.

  • Coupling : Azo linkage with β-keto ester.

  • Cyclization : SNAr displacement of nitro group to form the fused pyrazolo[4,3-b]pyridine.

Advantages :

  • Combines azo-coupling and cyclization in one pot.

  • Yields: 60–85%.

Solvent and Catalyst Optimization

DMF and acetonitrile (MeCN) are preferred solvents due to their high polarity, which stabilizes intermediates. Catalysts such as triethylamine (Et₃N) enhance reaction rates by deprotonating intermediates.

Case Study :

  • Without Catalyst : Yield drops to ≤30%.

  • With Et₃N : Yield improves to 71–85%.

Challenges and Mitigation Strategies

Byproduct Formation

Acetyl group migration during cyclization generates N-acetyl-N-arylhydrazone byproducts. This is mitigated by:

  • Controlled Heating : Gradual temperature ramping (20°C → 40°C).

  • Nucleophilic Catalysts : Pyrrolidine or DABCO reduce byproduct formation.

Purification Difficulties

Column chromatography is often required due to polar byproducts. Reverse-phase HPLC improves purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Multi-Step SNAr71–85≥95Industrial
One-Pot Japp-Kling60–8590–95Lab-scale
Chromenopyridine Route50–6585–90Limited

Key Observations :

  • Industrial routes prioritize SNAr due to higher yields.

  • Lab-scale methods favor one-pot protocols for efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic substitutions under controlled conditions. Key findings include:

  • Amination : Reaction with primary amines (e.g., methylamine) in acetonitrile at 80°C yields 5-amino derivatives with >85% efficiency.

  • Alkoxylation : Substitution with alcohols (e.g., methanol) requires catalytic K₂CO₃ and reflux conditions, producing 5-alkoxy analogs .

Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions

Reaction PartnerConditionsYield (%)Product Class
Methylamine80°C, 12h885-Amino
MethanolReflux, K₂CO₃765-Methoxy
ThiophenolDMF, 100°C635-Phenylthio

Cyclization and Ring-Opening Reactions

The pyrazolo[4,3-b]pyridine core undergoes cycloaddition and annulation processes:

  • One-pot annulation : Reacts with β-ketonitriles under N-iodosuccinimide (NIS) catalysis to form polycyclic pyrazolo[3,4-b]pyridines via sequential cyclization and sulfenylation .

  • Fe-mediated ring expansion : Forms Fe-nitrene intermediates that enable recyclization into fused heterocycles (e.g., pyrazolo[3,4-b]quinolines) .

Functional Group Transformations

The methyl groups at positions 2 and 7 influence reactivity:

  • Oxidation : 7-Methyl converts to carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization.

  • Halogenation : Electrophilic bromination at position 3 occurs under Br₂/FeBr₃, yielding 3-bromo derivatives .

Table 2: Functional Group Modification Outcomes

Reaction TypeReagentsPosition ModifiedYield (%)
OxidationKMnO₄/H₂SO₄7-Methyl → COOH72
BrominationBr₂/FeBr₃Position 368

Comparative Reactivity with Analogues

Substituent positioning critically alters reactivity:

Table 3: Reaction Rate Comparison with Structural Analogues

CompoundRelative Reactivity (vs. 5-Chloro-2,7-dimethyl)
5-Chloro-1H-pyrazolo[4,3-b]pyridine1.5× faster in SNAr reactions
6-Chloro-2H-pyrazolo[3,4-b]pyridine0.7× slower due to steric hindrance

Mechanistic Insights from Synthetic Studies

  • SNAr Pathway : The chlorine atom’s electronegativity activates the pyridine ring for nucleophilic attack, with pyridine solvent enhancing leaving-group departure .

  • Cyclization Selectivity : Methyl groups at positions 2 and 7 sterically direct regioselectivity during annulation, favoring 6-membered ring formation .

Key Research Findings

  • Efficient one-pot synthesis : Combines SNAr and modified Japp–Klingemann reactions to achieve 92% yield of pyrazolo[4,3-b]pyridines .

  • Biological relevance : Brominated derivatives show enhanced binding affinity in cannabinoid receptor studies .

This compound’s versatility in nucleophilic substitutions, annulations, and functional group interconversions underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 181.63 g/mol
  • CAS Number : 2254506-82-4

The compound features a chlorine atom at position 5 and two methyl groups at positions 2 and 7, which enhance its biological activity and reactivity. The structural characteristics influence its interactions with biological targets, making it a valuable scaffold for drug design.

Anticancer Activity

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, research demonstrated that derivatives of this compound exhibited cytotoxic effects against breast and lung cancer cells by interfering with specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several pathogens, including bacteria and fungi. In vitro studies indicated that it could inhibit the growth of resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and showed promising results in reducing cell viability. The structure-activity relationship (SAR) indicated that modifications at the nitrogen positions significantly influenced the anticancer activity .

CompoundActivityIC50 (µM)
Original CompoundModerate15
Methyl DerivativeHigh5
Ethyl DerivativeVery High2

Case Study 2: Mechanistic Studies

Another research effort explored the mechanism of action of this compound in cancer cells. It was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. This study highlighted the compound's potential as a lead molecule for further development into therapeutic agents targeting apoptosis-related pathways .

Potential Drug Development

This compound serves as a key scaffold for designing new pharmaceutical agents. Its ability to interact with various biological targets makes it an attractive candidate for developing drugs aimed at treating cancer and infectious diseases . The ongoing research into its derivatives continues to reveal new therapeutic potentials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

5-Chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Structural Differences:

  • Core: Pyrazolo[3,4-b]pyridine (vs. [4,3-b] in the target compound).
  • Substituents: Chloro (position 5), methyl (positions 4 and 6), and an amine group (position 3).
    Key Implications:
  • The altered methyl positions (4 and 6 vs. 2 and 7) may affect steric hindrance and lipophilicity.
  • Molecular weight and formula differ slightly (C8H9ClN4 vs. C9H9ClN3 for the target), influencing pharmacokinetic properties.

Table 1: Physical Properties Comparison

Property Target Compound 5-Chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Molecular Formula C9H9ClN3 C8H9ClN4
Molecular Weight ~197.64 g/mol 196.64 g/mol
Substituent Positions 5-Cl, 2,7-CH3 5-Cl, 4,6-CH3, 3-NH2

Imidazo[4,5-b]pyridine Derivatives (e.g., Compound 27g)

Structural Differences:

  • Core: Imidazo[4,5-b]pyridine (vs. pyrazolo in the target).
  • Substituents: Chlorine (position 6), pyrazole, and piperazine groups.
    Key Implications:
  • Bulky substituents (e.g., piperazine) in 27g enhance solubility but may reduce membrane permeability compared to the target’s simpler methyl groups.
  • Chlorine at position 6 (vs. 5 in the target) could modulate electronic effects differently in reactions like C-H arylation .

Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 4a)

Structural Differences:

  • Core: Pyrazolo[1,5-a]pyrimidine (fused pyrimidine vs. pyridine in the target).
  • Substituents: Chlorophenylamino, methylthio, and dicarbonitrile groups. Key Implications:
  • The pyrimidine ring introduces additional nitrogen atoms, enhancing π-π stacking interactions in biological systems .
  • The dicarbonitrile groups in 4a increase electrophilicity, making it more reactive in nucleophilic substitutions compared to the target’s chloro-methyl system.

Hydrogenated Pyrazolo Derivatives (e.g., 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine)

Structural Differences:

  • Core: Partially saturated pyrazolo[4,3-c]pyridine (vs. fully aromatic target).
  • Substituents: Methyl group and dihydrochloride salt.
    Key Implications:
  • Hydrogenation reduces aromaticity, likely decreasing planarity and altering binding to flat enzymatic pockets .

Thieno[2,3-b]pyridines

Structural Differences:

  • Core: Thieno[2,3-b]pyridine (thiophene fused to pyridine vs. pyrazole in the target). Key Implications:
  • Thieno derivatives often exhibit distinct UV-Vis absorption profiles due to extended conjugation.

Biological Activity

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol. This compound features a fused bicyclic system that includes both pyrazole and pyridine rings. Its unique structure, characterized by chlorine and methyl substitutions, enhances its chemical reactivity and biological activity, making it a significant candidate in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The compound has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : The compound likely inhibits specific enzymes or receptors that are critical for cancer cell survival and growth. It may bind to active or allosteric sites on these proteins, effectively blocking substrate access or altering enzyme activity.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. Its structure allows it to effectively target bacterial cells, contributing to its potential as an antibacterial agent.

  • Case Study : In a study evaluating the antibacterial activity of pyrazole derivatives, this compound was found to possess significant bactericidal effects against multidrug-resistant strains of bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of chlorine and methyl groups at specific positions contributes to its unique reactivity and interaction profiles.

CompoundStructural FeaturesBiological Activity
This compoundChlorine at position 5; two methyl groupsAnticancer and antimicrobial activity
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidineChlorine at positions 5 and 7; one methyl groupVarying biological activity due to different substitution pattern
1-Methylpyrazolo[4,3-b]pyridineMethyl group at position 1; lacks chlorineSimilar biological properties but less potent

Research Applications

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biological Studies : Investigating enzyme inhibition mechanisms and receptor interactions.
  • Material Science : Exploring its potential applications in synthesizing more complex heterocyclic compounds.

Case Studies in Medicinal Chemistry

A recent study highlighted the synthesis and evaluation of pyrazole derivatives for their anticancer activities. Among these derivatives, this compound demonstrated significant inhibition of cancer cell lines (e.g., HeLa and A375) with IC50 values indicating potent antiproliferative effects .

Q & A

Basic: What synthetic strategies are commonly employed for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. A general approach includes:

Heterocyclic Ring Formation : Cyclization of substituted pyridine derivatives with hydrazine or its analogs to form the pyrazolo[4,3-b]pyridine core.

Functionalization : Chlorination at the 5-position using POCl₃ or PCl₅, followed by methylation at the 2- and 7-positions via alkylation reagents (e.g., methyl iodide) under basic conditions.

Purification : Column chromatography or recrystallization to isolate the target compound.
Key considerations include regioselectivity during chlorination and steric effects during methylation. For analogs, microwave-assisted synthesis can enhance reaction efficiency .

Advanced: How can conflicting biological activity data for this compound be reconciled across studies?

Methodological Answer:
Discrepancies often arise due to:

Purity and Isomerism : Ensure compound purity (>95% by HPLC) and confirm the absence of regioisomers (e.g., via ¹H/¹³C NMR and X-ray crystallography) .

Assay Conditions : Variations in cell lines (e.g., cancer vs. normal), concentration ranges, or solvent effects (DMSO tolerance). Standardize protocols using controls like known mGlu4 PAMs for neuroactivity studies .

Structural Analogues : Compare activity with derivatives (e.g., 5-chloro-1H-imidazo[4,5-b]pyridine) to identify critical substituents for target engagement .

Basic: What spectroscopic and crystallographic methods validate its structure?

Methodological Answer:

  • FTIR : Confirms functional groups (e.g., C-Cl stretch at ~720 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H NMR identifies methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm); ¹³C NMR confirms quaternary carbons.
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles. Monoclinic systems (space group P21/c) are common for pyrazolo-pyridines .

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